molecular formula C16H11NO3 B1656827 1-(2-Phenoxyphenyl)pyrrole-2,5-dione CAS No. 544707-98-4

1-(2-Phenoxyphenyl)pyrrole-2,5-dione

Cat. No.: B1656827
CAS No.: 544707-98-4
M. Wt: 265.26 g/mol
InChI Key: ZEGJGWKEUNOYIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Phenoxyphenyl)pyrrole-2,5-dione is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring fused with a phenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenoxyphenyl)pyrrole-2,5-dione typically involves the reaction of 2-phenoxyaniline with maleic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrrole derivative. The reaction conditions often include the use of a solvent such as toluene or xylene and a catalyst to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenoxyphenyl)pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrrole-2,5-dione derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents such as halogens or alkyl groups are introduced into the phenoxyphenyl ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Pyrrole-2,5-dione derivatives.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Halogenated or alkylated phenoxyphenyl derivatives.

Scientific Research Applications

1-(2-Phenoxyphenyl)pyrrole-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Phenoxyphenyl)pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling pathways that lead to various biological responses.

Comparison with Similar Compounds

1-(2-Phenoxyphenyl)pyrrole-2,5-dione can be compared with other similar compounds, such as:

    2-Phenoxyaniline: A precursor in the synthesis of this compound, known for its anti-inflammatory properties.

    Phenoxyethanol: An organic compound with similar phenoxyphenyl structure, used as a preservative and solvent in various applications.

    N-(4-nitro-2-phenoxyphenyl)methanesulfonamide: A compound with a phenoxyphenyl group, known for its selective inhibition of cyclooxygenase-2 (COX-2) and potential therapeutic applications.

The uniqueness of this compound lies in its pyrrole ring structure, which imparts distinct chemical and biological properties compared to other phenoxyphenyl derivatives.

Properties

CAS No.

544707-98-4

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

1-(2-phenoxyphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C16H11NO3/c18-15-10-11-16(19)17(15)13-8-4-5-9-14(13)20-12-6-2-1-3-7-12/h1-11H

InChI Key

ZEGJGWKEUNOYIR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2N3C(=O)C=CC3=O

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2N3C(=O)C=CC3=O

Origin of Product

United States

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